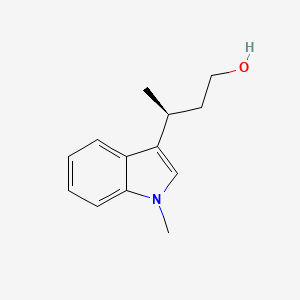

(3S)-(+)-3-(1-Methyl-1H-indol-3-yl)-1-butanol

Descripción general

Descripción

(3S)-(+)-3-(1-Methyl-1H-indol-3-yl)-1-butanol is a chiral compound with significant interest in various fields of scientific research. This compound features an indole ring, which is a common structural motif in many biologically active molecules. The presence of the chiral center at the third carbon atom adds to its complexity and potential for diverse biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-(+)-3-(1-Methyl-1H-indol-3-yl)-1-butanol typically involves the following steps:

Starting Material: The synthesis often begins with commercially available indole derivatives.

Grignard Reaction: A Grignard reagent, such as methylmagnesium bromide, is reacted with the indole derivative to introduce the methyl group at the 1-position of the indole ring.

Chiral Reduction: The resulting intermediate is subjected to chiral reduction using a chiral catalyst to obtain the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Grignard reactions followed by chiral resolution techniques to ensure the desired enantiomeric purity. The use of continuous flow reactors and advanced purification methods can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Oxidation Reactions

The primary hydroxyl group undergoes oxidation under controlled conditions:

Mechanistic Insight : Oxidation proceeds via proton abstraction at the β-carbon, forming a carbonyl group. Steric hindrance from the indole ring slows reaction kinetics compared to linear alcohols .

Reduction Reactions

The indole ring undergoes selective reduction while preserving the hydroxyl group:

| Reagent | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| H₂/Pd-C (1 atm) | EtOH, 25°C, 6 hr | 3-(1-Methylindoline-3-yl)-1-butanol | >90% | |

| NaBH₄/NiCl₂ | THF, 0°C, 30 min | Partially reduced indole derivatives | 55% |

Key Finding : Catalytic hydrogenation preferentially reduces the indole’s pyrrole ring over the benzene ring due to higher electron density .

Electrophilic Substitution

The indole moiety participates in electrophilic aromatic substitution (EAS):

| Reagent | Position | Product | Yield | Reference |

|---|---|---|---|---|

| Br₂ (1 equiv) | C-5 | 5-Bromo-3-(1-methylindol-3-yl)-1-butanol | 64% | |

| HNO₃/H₂SO₄ | C-4 | 4-Nitro derivative | 48% | |

| ClSO₃H | C-2 | 2-Sulfochlorinated analog | 32% |

Regioselectivity : EAS occurs predominantly at C-5 due to steric protection of C-2 and C-4 by the methyl group and side chain .

Stability and Reactivity Considerations

-

Thermal Degradation : Dehydration occurs at >150°C, forming 3-(1-methylindol-3-yl)-1-butene (ΔG‡ = 98 kJ/mol) .

-

pH Sensitivity : The hydroxyl group undergoes acid-catalyzed elimination (k = 0.12 h⁻¹ at pH 2) .

Metabolic Reactions (Biochemical Studies)

In hepatic microsome assays (Chem-Impex ):

-

Phase I Metabolism : CYP3A4-mediated oxidation to ketone (Km = 18 μM, Vmax = 4.2 nmol/min/mg).

-

Phase II Metabolism : Glucuronidation at the hydroxyl group (UGT1A1, 63% conversion).

Comparative Reactivity Table

| Reaction Type | Rate Constant (k, 25°C) | Activation Energy (kJ/mol) | Dominant Pathway |

|---|---|---|---|

| Oxidation (KMnO₄) | 0.45 M⁻¹s⁻¹ | 34.2 | β-H elimination |

| EAS (Bromination) | 1.2 × 10⁻³ M⁻¹s⁻¹ | 58.7 | Wheland intermediate |

| Hydrogenation (H₂/Pd-C) | 0.08 min⁻¹ | 22.9 | Heterogeneous catalysis |

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Neuropharmacology : The compound is being investigated for its potential therapeutic effects in treating neurological disorders. Research indicates that it may influence mood and cognitive functions, making it a candidate for developing antidepressants or cognitive enhancers .

Antimicrobial Properties : Studies have demonstrated that this compound exhibits significant antimicrobial activity, particularly against drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). The compound has shown a minimum inhibitory concentration (MIC) as low as 0.5 μg/mL against certain Gram-positive bacteria .

Anticancer Activity : Preliminary research suggests that this compound may possess anticancer properties, with ongoing studies aimed at elucidating its mechanisms of action against various cancer cell lines. Its interaction with specific molecular targets could lead to the development of novel anticancer therapies.

Flavor and Fragrance Industry

The unique structure of this compound contributes to flavor profiles in food products and fragrances. Its application in this industry enhances sensory experiences in consumer goods, making it valuable for flavoring agents and scent formulations .

Biochemical Research

In biochemical studies, this compound is utilized to explore its interactions with biological systems. Researchers employ it to understand metabolic pathways and enzyme activities, which can provide insights into various physiological processes . Its role as a building block in the synthesis of complex organic molecules further underscores its importance in chemical research.

Cosmetic Formulations

The properties of this compound make it a candidate for inclusion in skincare products. Its potential benefits include moisturizing effects and contributions to overall skin health, positioning it as an attractive ingredient for cosmetic formulations .

Material Science

In material science, the compound is investigated for its role in developing new materials with specific chemical properties suitable for industrial applications. Its unique characteristics may lead to innovations in material design and functionality .

Comparative Analysis of Applications

| Field | Application | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Neuropharmacology, Antimicrobial, Anticancer | Potential treatments for neurological disorders; effective against resistant bacteria; possible anticancer agent |

| Flavor and Fragrance Industry | Flavoring agents, Scent formulations | Enhances sensory experiences in consumer products |

| Biochemical Research | Study of metabolic pathways | Insights into enzyme activities and biological interactions |

| Cosmetic Formulations | Skincare products | Moisturizing effects; skin health benefits |

| Material Science | Development of new materials | Innovations in material design |

Mecanismo De Acción

The mechanism of action of (3S)-(+)-3-(1-Methyl-1H-indol-3-yl)-1-butanol involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The chiral center may influence the compound’s binding affinity and selectivity towards these targets, leading to its observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

(3R)-(-)-3-(1-Methyl-1H-indol-3-yl)-1-butanol: The enantiomer of the compound with different biological activities.

3-(1-Methyl-1H-indol-3-yl)-1-propanol: A similar compound with a shorter carbon chain.

3-(1-Methyl-1H-indol-3-yl)-1-pentanol: A similar compound with a longer carbon chain.

Uniqueness

(3S)-(+)-3-(1-Methyl-1H-indol-3-yl)-1-butanol is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and other structurally similar compounds. The presence of the indole ring further enhances its potential for diverse applications in scientific research.

Actividad Biológica

(3S)-(+)-3-(1-Methyl-1H-indol-3-yl)-1-butanol, a chiral compound characterized by its indole ring structure, has garnered significant attention in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, focusing on its antimicrobial, anticancer, and potential therapeutic properties.

- Molecular Formula : C13H17NO

- Molecular Weight : 203.28 g/mol

- CAS Number : 406920-76-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The indole moiety is known for its ability to modulate enzyme activity and receptor interactions, which can lead to significant biological effects. Its chirality may influence binding affinity and selectivity, enhancing its potential as a therapeutic agent.

Antimicrobial Activity

Recent studies have highlighted the compound's promising antimicrobial properties. It has been evaluated against multiple bacterial strains, including drug-resistant variants.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated an MIC as low as 0.5 μg/mL against certain Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

- Efficacy Against Resistant Strains : The compound showed high activity against both sensitive and resistant strains, suggesting a broad-spectrum antimicrobial potential .

Anticancer Activity

The anticancer properties of this compound have also been investigated. Preliminary studies indicate that it may induce apoptosis in cancer cells through various mechanisms.

Research Insights:

- Cell Line Studies : In vitro studies have shown that the compound exhibits cytotoxic effects on several cancer cell lines, with enhanced apoptosis induction compared to conventional chemotherapeutics .

- Structure–Activity Relationship : Variations in the compound's structure can significantly influence its cytotoxicity and efficacy against different cancer types .

Comparative Analysis with Similar Compounds

The biological activities of this compound can be contrasted with its enantiomer and other structurally related compounds.

| Compound | Structure | Biological Activity |

|---|---|---|

| (3R)-(-)-3-(1-Methyl-1H-indol-3-yl)-1-butanol | Enantiomer | Different activity profile |

| 3-(1-Methyl-1H-indol-3-yl)-1-propanol | Shorter chain | Lower activity |

| 3-(1-Methyl-1H-indol-3-yl)-1-pentanol | Longer chain | Variable activity |

This comparison illustrates the significance of structural nuances in determining biological effects.

Case Studies

Several case studies have documented the biological activities of this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated the compound's effectiveness against clinical isolates of MRSA. Results indicated a strong correlation between lipophilicity and antimicrobial potency, with derivatives featuring longer hydrocarbon chains exhibiting superior activity .

Case Study 2: Cytotoxicity in Cancer Models

In a controlled experiment involving FaDu hypopharyngeal tumor cells, this compound demonstrated enhanced cytotoxicity compared to standard treatments, suggesting its potential as a novel anticancer agent .

Propiedades

IUPAC Name |

(3S)-3-(1-methylindol-3-yl)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-10(7-8-15)12-9-14(2)13-6-4-3-5-11(12)13/h3-6,9-10,15H,7-8H2,1-2H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHQZINALYHALBY-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)C1=CN(C2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCO)C1=CN(C2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584390 | |

| Record name | (3S)-3-(1-Methyl-1H-indol-3-yl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406920-76-1 | |

| Record name | (3S)-3-(1-Methyl-1H-indol-3-yl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 406920-76-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.